2-Amino-3-(cyclopentyloxy)benzoic acid
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Overview
Description
2-Amino-3-(cyclopentyloxy)benzoic acid is an organic compound characterized by the presence of an amino group (-NH2), a cyclopentyloxy group (-O-cyclopentyl), and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(cyclopentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid as the starting material.
Cyclopentylation: The hydroxyl group is substituted with a cyclopentyl group using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting cyclopentyloxybenzoic acid undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Cyclopentyl bromide and potassium carbonate are used for the substitution reaction.
Major Products Formed:
Oxidation: Nitro-2-amino-3-(cyclopentyloxy)benzoic acid.
Reduction: 2,2'-Diamino-3-(cyclopentyloxy)benzoic acid.
Substitution: Various substituted cyclopentyloxybenzoic acids.
Scientific Research Applications
2-Amino-3-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-3-(cyclopentyloxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the cyclopentyloxy group can influence the compound's binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
2-Amino-3-(propyloxy)benzoic acid
2-Amino-3-(butyloxy)benzoic acid
2-Amino-3-(phenyloxy)benzoic acid
Uniqueness: 2-Amino-3-(cyclopentyloxy)benzoic acid is unique due to its cyclopentyl group, which imparts different chemical and physical properties compared to its analogs with smaller or larger alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-amino-3-cyclopentyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-11-9(12(14)15)6-3-7-10(11)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJGVXRVCWJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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